molecular formula C9H12ClF2NO2 B13456787 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride

4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride

Cat. No.: B13456787
M. Wt: 239.65 g/mol
InChI Key: HCRQFDSTTRNVAE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an aminomethyl group and a difluoroethoxy group attached to a phenol ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride typically involves multiple steps, starting with the preparation of the phenol derivative. The synthetic route may include:

    Nucleophilic substitution: Introduction of the difluoroethoxy group via a nucleophilic substitution reaction.

    Aminomethylation: Addition of the aminomethyl group through a Mannich reaction or similar aminomethylation process.

    Hydrochloride formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the difluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride include:

    4-(Aminomethyl)phenol: Lacks the difluoroethoxy group, resulting in different chemical and biological properties.

    2-(2,2-Difluoroethoxy)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.

    4-(Aminomethyl)-2-(ethoxy)phenol:

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H12ClF2NO2

Molecular Weight

239.65 g/mol

IUPAC Name

4-(aminomethyl)-2-(2,2-difluoroethoxy)phenol;hydrochloride

InChI

InChI=1S/C9H11F2NO2.ClH/c10-9(11)5-14-8-3-6(4-12)1-2-7(8)13;/h1-3,9,13H,4-5,12H2;1H

InChI Key

HCRQFDSTTRNVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)OCC(F)F)O.Cl

Origin of Product

United States

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